1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol
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Description
The compound 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol is a chemical intermediate that has been studied for its potential applications in various chemical reactions and processes. While the provided abstracts do not directly discuss this specific compound, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds, such as the 1-phenyl-2-(2-pyridyl)ethanol, involves the Knoevenagel condensation reaction, which is a method commonly used to form carbon-carbon bonds in organic chemistry. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group. In the case of the related compound, the reaction was performed without a catalyst or solvent, which suggests that similar conditions could potentially be applied to synthesize 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol .
Molecular Structure Analysis
The molecular structure of the related compound 1-phenyl-2-(2-pyridyl)ethanol was determined using single crystal X-ray diffraction, which revealed that it crystallizes in a monoclinic system with a centrosymmetric space group. The presence of intermolecular hydrogen bonding was also observed, which could imply that 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol might exhibit similar hydrogen bonding patterns due to the presence of hydroxyl and nitrogen-containing groups .
Chemical Reactions Analysis
Although the abstracts do not provide specific information on the chemical reactions of 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol, they do mention the reactivity of related compounds with alcohols to form chiral cyclometallated complexes. This indicates that the compound may also participate in reactions with metals to form complexes, which could be of interest in the field of coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related literature. For instance, the crystallography data of the related compound suggests that the stability of such compounds can be related to the formation of hydrogen bonds within their structure. This could mean that 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol may also exhibit stability due to similar intermolecular interactions. Additionally, the reactivity of the related compound with alcohols to form chiral complexes suggests that 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol may also have chiral properties and the ability to form complexes with metals .
Scientific Research Applications
Quality Analysis of Automotive Fuel
1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol is explored in the context of automotive fuel quality analysis. A study demonstrated its solvatochromic properties when ethanol is added to gasoline, indicating potential applications in detecting ethanol presence in gasoline and developing analytical methods for fuel quality assessment (Budag et al., 2006).
Flavoenzyme Model Study
Research on a flavoenzyme model highlighted the compound's interaction with hydrogen bonding at the pyrimidine ring. This interaction causes significant changes in the lengths of conjugated bonds, which are crucial in redox reactions (Kawai et al., 1996).
Fatty Acid Amide Hydrolase Inhibition
1-Aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols, a class including 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol, have been identified as competitive inhibitors of fatty acid amide hydrolase (FAAH). These compounds exhibit potential therapeutic benefits in neuropathic pain models (Keith et al., 2014).
Aldosterone Synthase Inhibition
The compound has been studied as a potent aldosterone synthase inhibitor, displaying effectiveness across species and suggesting applications in treating conditions related to aldosterone synthase activity (Meguro et al., 2017).
Water Oxidation Catalysts
In the field of catalysis, derivatives of this compound have been used to create complexes for water oxidation, indicating its potential role in environmental and energy applications (Zong & Thummel, 2005).
Crystal Structure and Supramolecular Array
The crystal packing and structure of compounds including 1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol have been examined, revealing insights into their molecular interactions and potential applications in materials science (Kaur et al., 2012).
properties
IUPAC Name |
1-(4-tert-butylphenyl)-2-pyrimidin-4-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)10-14-8-9-17-11-18-14/h4-9,11,15,19H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENPEXKNMMNVKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC2=NC=NC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375476 |
Source
|
Record name | 1-(4-tert-Butylphenyl)-2-(pyrimidin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-2-(pyrimidin-4-yl)ethanol | |
CAS RN |
849021-31-4 |
Source
|
Record name | 1-(4-tert-Butylphenyl)-2-(pyrimidin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849021-31-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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